![molecular formula C7H5NOS B6237894 1-(1,3-thiazol-5-yl)but-2-yn-1-one CAS No. 2648948-23-4](/img/no-structure.png)
1-(1,3-thiazol-5-yl)but-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1,3-thiazol-5-yl)but-2-yn-1-one” is a derivative of thiazole, a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest due to their utility in various fields . The synthesis often involves the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .Chemical Reactions Analysis
Thiazoles and their derivatives have been used in the synthesis of various compounds due to their wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and have been used in the synthesis of compounds containing the thiazole moiety .Physical And Chemical Properties Analysis
Thiazoles are aromatic five-membered heterocycles . They are highly soluble in water and other polar solvents . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products .Mechanism of Action
The mechanism of action of thiazole derivatives is diverse, depending on their chemical structure and the target of action. They have shown a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-thiazol-5-yl)but-2-yn-1-one involves the reaction of 1-bromo-3-methyl-1-butyne with thiosemicarbazide followed by oxidation of the resulting thiosemicarbazone intermediate.", "Starting Materials": [ "1-bromo-3-methyl-1-butyne", "thiosemicarbazide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1-bromo-3-methyl-1-butyne (1.0 g, 5.5 mmol) and thiosemicarbazide (0.7 g, 6.0 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with ethanol and dry under vacuum to obtain the thiosemicarbazone intermediate (yield: 80%).", "Step 5: Dissolve the thiosemicarbazone intermediate (0.5 g, 2.5 mmol) in ethanol (10 mL) and add hydrogen peroxide (0.5 mL, 30% w/w).", "Step 6: Heat the reaction mixture at reflux for 2 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 8: Wash the product with ethanol and dry under vacuum to obtain 1-(1,3-thiazol-5-yl)but-2-yn-1-one (yield: 70%)." ] } | |
CAS RN |
2648948-23-4 |
Product Name |
1-(1,3-thiazol-5-yl)but-2-yn-1-one |
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.